molecular formula C13H12N4O2S2 B11016916 2-[(furan-2-ylmethyl)amino]-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide

2-[(furan-2-ylmethyl)amino]-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide

Cat. No.: B11016916
M. Wt: 320.4 g/mol
InChI Key: JTJZHXWLIAGIOQ-UHFFFAOYSA-N
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Description

2-[(furan-2-ylmethyl)amino]-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide is a heterocyclic compound that contains both furan and thiazole rings. These types of compounds are known for their diverse biological activities and are often explored for their potential in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(furan-2-ylmethyl)amino]-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide typically involves the reaction of furan-2-ylmethylamine with a thiazole derivative under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[(furan-2-ylmethyl)amino]-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction can produce furan-2-ylmethanol .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(furan-2-ylmethyl)amino]-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting various biological pathways. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to the suppression of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(furan-2-ylmethyl)amino]-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide apart is its unique combination of furan and thiazole rings, which may confer distinct biological activities and chemical reactivity. This dual-ring structure allows for a broader range of interactions with biological targets, potentially making it more versatile in medicinal applications .

Properties

Molecular Formula

C13H12N4O2S2

Molecular Weight

320.4 g/mol

IUPAC Name

2-(furan-2-ylmethylamino)-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C13H12N4O2S2/c1-8-5-14-13(21-8)17-11(18)10-7-20-12(16-10)15-6-9-3-2-4-19-9/h2-5,7H,6H2,1H3,(H,15,16)(H,14,17,18)

InChI Key

JTJZHXWLIAGIOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2=CSC(=N2)NCC3=CC=CO3

Origin of Product

United States

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